Biphenyl-4-YL-hydrazine hydrochloride
Overview
Description
Biphenyl-4-YL-hydrazine hydrochloride: is an organic compound with the molecular formula C₁₂H₁₂N₂·HCl and a molecular weight of 220.70 g/mol . This compound is primarily used in research settings and is known for its role in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Biphenyl-4-YL-hydrazine hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-chlorobiphenyl with hydrazine in the presence of a suitable catalyst . The reaction typically occurs under reflux conditions with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Biphenyl-4-YL-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form hydrazobenzenes.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Azobenzenes
Reduction: Hydrazobenzenes
Substitution: Various substituted hydrazines
Scientific Research Applications
Biphenyl-4-YL-hydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Biphenyl-4-YL-hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Benzidine: Similar in structure and used in the synthesis of azo dyes.
Phenylhydrazine: Shares the hydrazine functional group and is used in similar chemical reactions.
4-Chlorobiphenyl: A precursor in the synthesis of Biphenyl-4-YL-hydrazine hydrochloride.
Uniqueness: this compound is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with various substrates makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(4-phenylphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,14H,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVHDZKZQXXRTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212946 | |
Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63543-02-2 | |
Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063543022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63543-02-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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